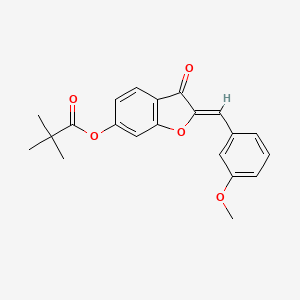

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

描述

“(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate” is a benzofuran-derived compound featuring a pivalate (2,2-dimethylpropanoyl) ester group at the 6-position and a (Z)-configured 3-methoxybenzylidene substituent at the 2-position of the benzofuran core. This structure combines a conjugated dihydrobenzofuranone system with a bulky pivaloyl group, which enhances metabolic stability and modulates solubility .

For example, compound 6 in was synthesized with 83% yield using pivaloyl chloride, triethylamine, and DMAP in dichloromethane .

Applications: Benzofuran derivatives are widely studied for their biological activities, including antitubulin and anticancer properties . The pivalate group in such compounds often improves pharmacokinetic profiles by reducing hydrolysis compared to smaller esters like acetate .

属性

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)20(23)25-15-8-9-16-17(12-15)26-18(19(16)22)11-13-6-5-7-14(10-13)24-4/h5-12H,1-4H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAOHSGDZIUBDM-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The chemical formula of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is with a molecular weight of approximately 342.39 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antioxidant Activity

Research indicates that compounds similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have exhibited significant antioxidant properties. These properties are attributed to the presence of phenolic groups that can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of benzofuran showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Compounds containing the benzofuran structure have been linked to anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response . This suggests that this compound may similarly modulate inflammatory pathways.

Anticancer Potential

The anticancer potential of benzofuran derivatives has been widely studied. For example, certain analogs have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in this context remains to be fully elucidated but is a promising area for future research.

Data Table: Biological Activities of Related Compounds

Study 1: Antioxidant Efficacy

In a controlled study, researchers evaluated the antioxidant capacity of various benzofuran derivatives, including those structurally similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting the potential protective effects against oxidative damage .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of benzofuran derivatives. Compounds were tested in vitro for their ability to inhibit TNF-alpha induced inflammation in human cell lines. Results showed a marked decrease in inflammatory markers following treatment with these compounds, suggesting a viable therapeutic approach for inflammatory diseases .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives possess activity against resistant bacterial strains. The mechanism of action typically involves the disruption of bacterial cell membranes or inhibition of essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran | Antibacterial | |

| Related benzofuran derivatives | Antifungal |

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its potential to scavenge free radicals and inhibit oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.

| Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|

| (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran | 14.38 ± 0.09 | |

| Ascorbic Acid (Standard) | 4.57 |

Anticancer Activity

Benzofuran derivatives have shown promise in anticancer research. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various benzofuran derivatives, including (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antioxidant Mechanism

In vitro assays were performed to evaluate the antioxidant activity of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, suggesting its utility in preventing oxidative stress-related diseases.

相似化合物的比较

Table 1: Structural Comparison of Benzofuran Derivatives

*Calculated based on molecular formulae.

Key Differences and Research Findings

(a) Substituent Effects on Bioactivity

- Pivalate vs. Diethylcarbamate : The pivalate group in the target compound and compound 6 () enhances lipophilicity and metabolic stability compared to the diethylcarbamate group in 7a (). However, diethylcarbamate may improve water solubility due to its polar carbamate moiety .

- Methoxybenzylidene vs. Pyridinylmethylene: Aurone 5b () substitutes the 3-methoxybenzylidene group with a pyridinylmethylene moiety, achieving nanomolar potency against PC-3 prostate cancer cells. This suggests that nitrogen-containing heterocycles enhance tubulin-binding affinity .

(b) Anticancer Activity

- Compound 5b () demonstrates IC₅₀ values below 100 nM in PC-3 cell proliferation assays, attributed to its ability to disrupt tubulin dynamics by targeting the colchicine-binding site.

- Aurones with pyrazole substituents (e.g., 7a ) show moderate anticancer activity, but their mechanisms are less well-defined compared to tubulin-targeting derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。